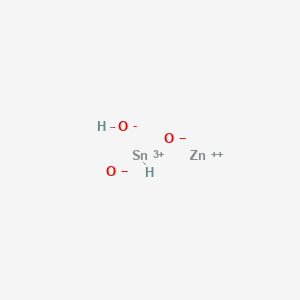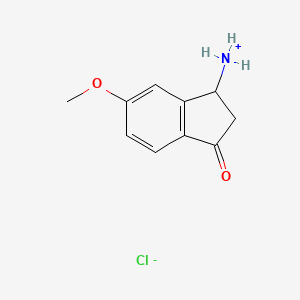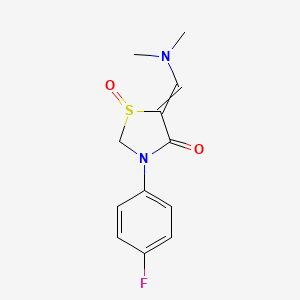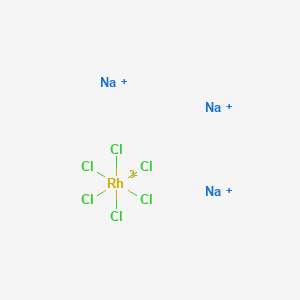
Sodiumhexachlororhodate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a red powder that is primarily used in various chemical reactions and industrial applications. The compound is known for its unique properties and its role in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodiumhexachlororhodate(III) can be synthesized through the reaction of rhodium(III) chloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of sodium chloride. The mixture is then heated to facilitate the formation of sodiumhexachlororhodate(III) .
Industrial Production Methods: In industrial settings, sodiumhexachlororhodate(III) is produced by reacting rhodium metal with chlorine gas in the presence of sodium chloride. This method ensures a high yield of the compound and is commonly used for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodiumhexachlororhodate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to form lower oxidation state rhodium compounds.
Substitution: Sodiumhexachlororhodate(III) can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Ligands such as ammonia and phosphines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Rhodium complexes with different ligands.
Scientific Research Applications
Sodiumhexachlororhodate(III) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential use in cancer treatment and as an antimicrobial agent.
Mechanism of Action
The mechanism by which sodiumhexachlororhodate(III) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as substrates and reagents, facilitating the formation of desired products. The pathways involved include the activation of substrates and the stabilization of transition states, which lowers the activation energy of the reactions .
Comparison with Similar Compounds
Sodiumhexachloroplatinate(IV): Similar in structure but contains platinum instead of rhodium.
Sodiumtetrachloroplatinate(II): Contains platinum and has four chloride ligands.
Rhodium(III) chloride: A precursor to sodiumhexachlororhodate(III) with different properties and applications.
Uniqueness: Sodiumhexachlororhodate(III) is unique due to its specific catalytic properties and its ability to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
Cl6Na3Rh |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
trisodium;hexachlororhodium(3-) |
InChI |
InChI=1S/6ClH.3Na.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 |
InChI Key |
YDEXHLGYVJSKTN-UHFFFAOYSA-H |
Canonical SMILES |
[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)
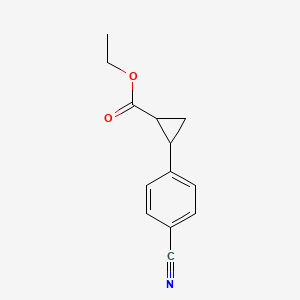
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)
methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)
![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)
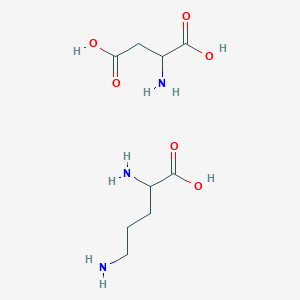
![3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile](/img/structure/B12513198.png)
